molecular formula C7H13NO3 B12943602 (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid

(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B12943602
M. Wt: 159.18 g/mol
InChI Key: BGXMTKGXWKKGPD-RITPCOANSA-N
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Description

(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with two methyl groups and a carboxylic acid group, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylmorpholine and a suitable carboxylating agent.

    Carboxylation Reaction: The carboxylation of 2,4-dimethylmorpholine is carried out under controlled conditions, often using carbon dioxide or a carboxylating reagent in the presence of a catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the carboxylation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the morpholine ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, or other biochemical processes.

Comparison with Similar Compounds

    (2R,3S)-Isocitric Acid: A compound with similar stereochemistry but different functional groups.

    (2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid: Another chiral compound with distinct chemical properties.

    (2R,3S)-trans-Coutaric Acid: A cinnamate ester with a different structural framework.

Uniqueness: (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring and the presence of a carboxylic acid group. This combination of features makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R,3S)-2,4-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

BGXMTKGXWKKGPD-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C)C(=O)O

Canonical SMILES

CC1C(N(CCO1)C)C(=O)O

Origin of Product

United States

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